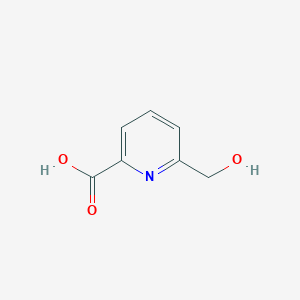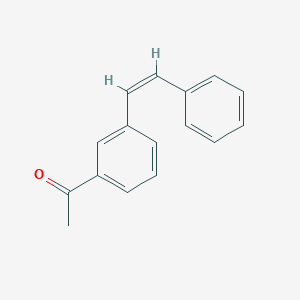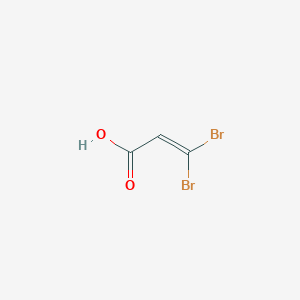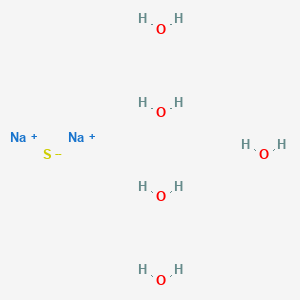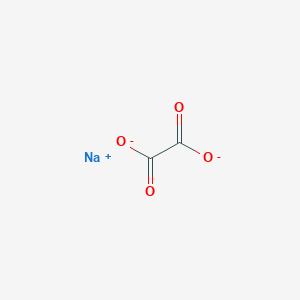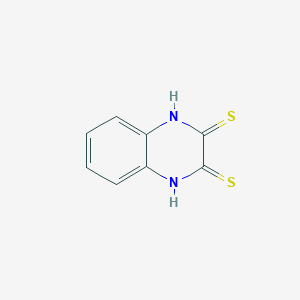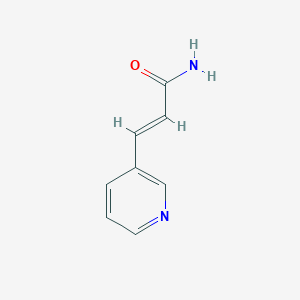
(E)-3-pyridin-3-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-pyridin-3-ylprop-2-enamide, commonly referred to as E3PP, is an amide derived from pyridine and prop-2-enamide. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. E3PP has a wide range of applications in scientific research and has been shown to have promising potential in the areas of drug discovery and therapeutic treatments.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Enaminoketones and esters, particularly cyclic-β-enaminoesters, are pivotal intermediates for synthesizing heterocycles and natural products. Their versatility as synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, allows for the creation of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are essential for generating alkaloid structures and bicyclic compounds with potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).
Biological Activity and Chemosensing
Pyridine derivatives have shown a wide array of biological activities and have been used in clinical settings. Their structure allows them to act as effective chemosensors for detecting various ions and species, highlighting their importance in medicinal applications and analytical chemistry (Altaf et al., 2015). The diversity of heterocyclic N-oxide molecules, including those synthesized from pyridine, showcases their potential in organic synthesis, catalysis, and drug development, owing to their functionalities in forming metal complexes, designing catalysts, and exhibiting medicinal properties such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Agrochemical Discovery
Pyridine-based compounds are crucial in agrochemical applications, including fungicides, insecticides, and herbicides. The intermediate derivatization methods have proven essential for discovering novel lead compounds in the agrochemical field, aiming to meet market requirements more efficiently (Guan et al., 2016).
Catalysis and Material Science
The review of phosphine-stabilized platinum-gold and palladium-gold cluster compounds has underscored their applications in catalysis, particularly in H2 activation and as models for bimetallic surfaces. These clusters demonstrate the potential for catalytic applications, providing insights into the synergism observed for Pt-Au and Pd-Au heterogeneous catalysts (Pignolet et al., 1995).
Eigenschaften
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUZERSNFCTTSP-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)prop-2-enamide | |
CAS RN |
1126-73-4 |
Source


|
| Record name | 3-Pyridineacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

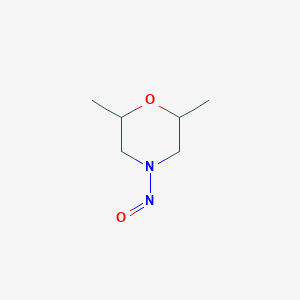


![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)




